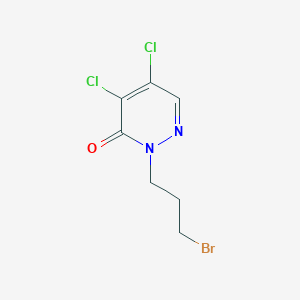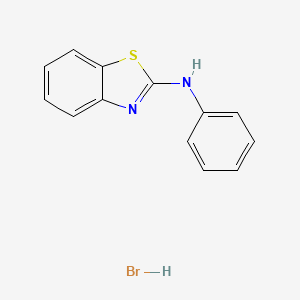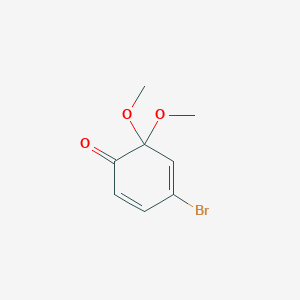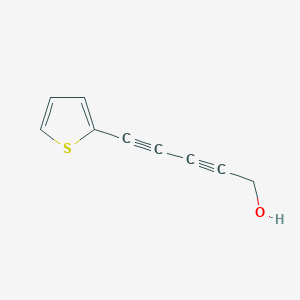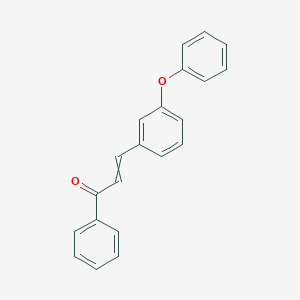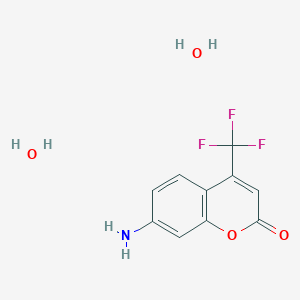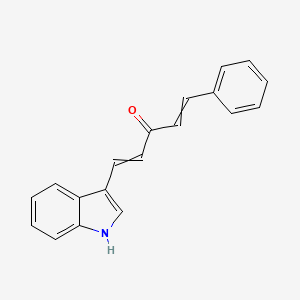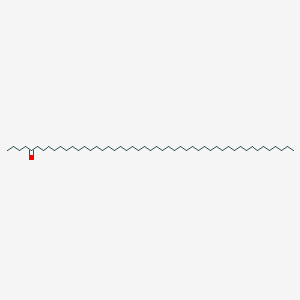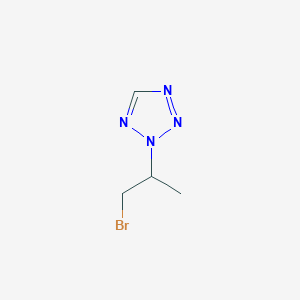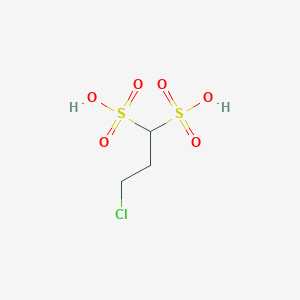
3-Chloropropane-1,1-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropane-1,1-disulfonic acid is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chlorine atom and two sulfonic acid groups attached to a propane backbone
Preparation Methods
The synthesis of 3-Chloropropane-1,1-disulfonic acid typically involves the sulfonation of 3-chloropropane. One common method includes the reaction of 3-chloropropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Chloropropane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfinate or thiol derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloropropane-1,1-disulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Chloropropane-1,1-disulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with amino acid residues, affecting the structure and function of the target molecules. This can lead to changes in enzymatic activity and protein conformation, which are crucial for its biological effects .
Comparison with Similar Compounds
3-Chloropropane-1,1-disulfonic acid can be compared with other similar compounds, such as:
1,3-Propanedisulfonic acid: Lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-1-propanesulfonic acid: Contains only one sulfonic acid group, resulting in different chemical properties and uses.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A more complex structure with different applications in protein studies
Properties
CAS No. |
207561-94-2 |
|---|---|
Molecular Formula |
C3H7ClO6S2 |
Molecular Weight |
238.7 g/mol |
IUPAC Name |
3-chloropropane-1,1-disulfonic acid |
InChI |
InChI=1S/C3H7ClO6S2/c4-2-1-3(11(5,6)7)12(8,9)10/h3H,1-2H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
LKKLYYNHLAODSF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
